molecular formula C28H23NO B8804779 7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine CAS No. 57366-69-5

7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine

Cat. No. B8804779
CAS RN: 57366-69-5
M. Wt: 389.5 g/mol
InChI Key: ZOBJUQJIDUDLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine” is a derivative of acridine . Acridine derivatives are a class of compounds that have been extensively researched due to their broad spectrum of biological activity . They have shown potential as therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and various bacterial, parasitic, and viral infections .


Synthesis Analysis

Acridine derivatives have been synthesized using a variety of techniques . The most popular and straightforward method to produce acridine derivatives, particularly 9-substituted derivatives of acridine, is the Bernthsen Acridine synthesis .


Molecular Structure Analysis

Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .


Chemical Reactions Analysis

Acridine derivatives have exhibited a wide range of bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . They have also been shown to be effective as inhibitors of acetylcholinesterase .


Physical And Chemical Properties Analysis

The physical and chemical properties of the 4-Methoxyphenyl component of the compound have been analyzed. It has a molecular formula of CHO, an average mass of 107.130 Da, and a monoisotopic mass of 107.049690 Da .

Mechanism of Action

The principal mode of action of acridine is DNA intercalation . This process, which is fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .

Safety and Hazards

While specific safety data for “7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine” is not available, general precautions for handling similar compounds include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using the product, and storing the compound in a dry, light-sensitive environment .

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity, as well as luminous materials, is a key area of focus .

properties

CAS RN

57366-69-5

Molecular Formula

C28H23NO

Molecular Weight

389.5 g/mol

IUPAC Name

13-(4-methoxyphenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene

InChI

InChI=1S/C28H23NO/c1-30-21-14-10-20(11-15-21)26-24-16-12-18-6-2-4-8-22(18)27(24)29-28-23-9-5-3-7-19(23)13-17-25(26)28/h2-11,14-15H,12-13,16-17H2,1H3

InChI Key

ZOBJUQJIDUDLJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3CCC4=CC=CC=C4C3=NC5=C2CCC6=CC=CC=C65

Origin of Product

United States

Synthesis routes and methods

Procedure details

16 (6.63 g, 13.9 mmol, 1 eq) was suspended in ethanol (175 mL, denaturated with 1% methylethyl ketone). Under vigorously stirring an ammonia solution (32% aqueous solution, 18.3 g NH3, 1.075 mol, 77 eq) was added dropwise and the mixture was stirred at ambient temperature for 171/2 hours to obtain a lavender suspension. The product was isolated by filtration and purified by successive washing with ethanol (250 mL). A lavender solid (91% yield) could be obtained. The compound was directly used in the next step without any further purification.
Name
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Three
Name
Yield
91%

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